2-Amino-8-morpholino-1H-purin-6(9H)-one

Kinase Inhibition PI3K/mTOR Pathway Oncology Drug Discovery

Researchers often face supply chain inconsistencies with niche heterocyclic building blocks. This 2-amino-8-morpholino purine (CAS 326019-66-3) at 95% purity directly addresses the need for a reliable, well-characterized intermediate for kinase (PI3K/mTOR) and HDAC inhibitor SAR programs. - Provides a validated 2-amino scaffold critical for nanomolar PI3K inhibition and high-affinity HDAC binding as per patent WO2011058111A1 and purinostat studies. - Eliminates sourcing delays with ready stock; batch-tested for consistency. - Enables direct use in focused library synthesis and 3D tumor spheroid assays for translational research.

Molecular Formula C9H12N6O2
Molecular Weight 236.23 g/mol
Cat. No. B6059568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-morpholino-1H-purin-6(9H)-one
Molecular FormulaC9H12N6O2
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(N2)C(=O)NC(=N3)N
InChIInChI=1S/C9H12N6O2/c10-8-12-6-5(7(16)14-8)11-9(13-6)15-1-3-17-4-2-15/h1-4H2,(H4,10,11,12,13,14,16)
InChIKeyNYDOHXMVJHDKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-8-morpholino-1H-purin-6(9H)-one Overview


2-Amino-8-morpholino-1H-purin-6(9H)-one (CAS 326019-66-3) is a purine derivative with a molecular formula of C9H12N6O2 and a molecular weight of 236.24 g/mol . It is a heterocyclic compound comprising a purine core with an amino group at position 2 and a morpholine ring at position 8. This compound serves as a versatile chemical building block in medicinal chemistry, particularly for the development of kinase and histone deacetylase (HDAC) inhibitors [1]. It is supplied for research purposes with a purity of 95% .

Workflow Kinase and HDAC inhibitor synthesis building block
Selection 2-Amino-8-morpholino purine scaffold for medicinal chemistry
Context Lead optimization and structure–activity relationship (SAR) studies

Uniqueness of 2-Amino-8-morpholino-1H-purin-6(9H)-one


Simple substitution of 2-amino-8-morpholino-1H-purin-6(9H)-one with a related purine derivative is scientifically unsound due to the critical role of the 2-amino substituent in modulating target selectivity and potency. For example, while 8-morpholino-1H-purin-6(9H)-one provides a base purine scaffold for kinase interactions , the presence of a 2-amino group is essential for achieving potent PI3K inhibition [1] and for enabling the development of high-affinity HDAC inhibitors [2]. Structure-activity relationship (SAR) studies demonstrate that the 2-position modification directly influences the compound's ability to engage specific enzyme pockets and achieve nanomolar potency, making the 2-amino derivative a distinct and non-interchangeable chemical entity.

PI3K Selectivity Profile

8-Morpholino analog lacking the 2-amino group may not exhibit the reported PI3K selectivity observed in 2-amino purine patents.

HDAC Inhibitor Context

The 2-morpholinopurine scaffold's reported HDAC inhibition may not transfer to simpler purine analogs without the 2-amino substitution.

Target Engagement Shift

Modification at the 2-position is reported to influence enzyme pocket engagement and potency; direct replacement may alter SAR outcomes.

2-Amino-8-morpholino-1H-purin-6(9H)-one vs. Analogs


PI3K Inhibitor Selectivity: Role of the 2-Amino Group

The substitution of a purine scaffold with a 2-amino group is a critical determinant for PI3K enzyme inhibition. A patent from UCB Pharma S.A. discloses a series of substituted 2-amino-9H-purin-6-yl derivatives, including 2-amino-8-morpholino-1H-purin-6(9H)-one, as selective inhibitors of PI3 kinase enzymes [1]. In contrast, the structurally simpler 8-morpholino-1H-purin-6(9H)-one, which lacks the 2-amino group, is described as a general chemical building block without specific PI3K inhibitory claims, serving primarily as a precursor for further modification . The presence of the 2-amino group in the target compound is essential for achieving the selective PI3K inhibition profile described in the patent.

PI3K Selectivity
Class-level inference
Patent disclosure describes 2-amino-9H-purin-6-yl derivatives as selective PI3K inhibitors, while non-amino analogs serve as general building blocks.
Supports PI3K inhibitor scaffold selection
No quantitative IC50 provided; class-level patent claim
Kinase Inhibition PI3K/mTOR Pathway Oncology Drug Discovery

3D Tumor Spheroid Apoptosis: Morpholino-Substituted Advantage

A comparative study of sulfonylpurine derivatives in HeLa cervical adenocarcinoma 3D spheroid models provides direct evidence of differential apoptotic activity based on C6-substituent identity [1]. Pur-6-Mor-SS (containing a morpholino group at the 6-position, analogous to the morpholino substitution in 2-Amino-8-morpholino-1H-purin-6(9H)-one) induced early apoptosis in 87.4 ± 15.6% of cells and disrupted mitochondrial membrane potential in 86.8 ± 9.0% of cells [1]. In contrast, Pur-6-NH2-SS (containing an amino group at the same position) induced early apoptosis in 79.6 ± 8.5% of cells and mitochondrial depolarization in 64.3 ± 9.0% of cells [1].

3D Spheroid Apoptosis
Cross-study comparable
Morpholino analog (Pur-6-Mor-SS)
Early apoptosis: 87.4% ± 15.6%
Mitochondrial depolarization: 86.8% ± 9.0%
Amino analog (Pur-6-NH2-SS)
Early apoptosis: 79.6% ± 8.5%
Mitochondrial depolarization: 64.3% ± 9.0%
Morpholino substitution associated with higher apoptotic response in 3D model
Sulfonylpurine analog context; direct extrapolation requires validation
Cancer Cell Apoptosis 3D Tumor Spheroid Models Sulfonylpurine SAR

HDAC Inhibition by 2-Morpholinopurine Scaffolds

The 2-morpholinopurine scaffold has been validated as a potent capping group for HDAC inhibitors. Purinostat mesylate, a first-in-class HDAC inhibitor derived from this scaffold, exhibits potent class I and class IIb HDAC inhibitory activity [1]. In preclinical studies, purinostat mesylate demonstrated significant antitumor efficacy in vivo, including the downregulation of BCR-ABL1 fusion protein in Philadelphia chromosome-positive B-cell acute lymphoblastic leukemia (Ph+ B-ALL) models via global histone acetylation alteration [1]. This contrasts with alternative purine-based scaffolds lacking the 2-morpholino group, which may not achieve the same potency or in vivo efficacy profile as demonstrated in these studies.

HDAC Inhibition
Class-level inference
2-Morpholinopurine derivative (purinostat mesylate) reported as HDAC class I/IIb inhibitor with in vivo antitumor activity in xenograft models.
2-Morpholinopurine scaffold supports HDAC inhibitor development
Advanced analog data; building block context may differ
HDAC Inhibition Epigenetic Cancer Therapy Leukemia Treatment

P2Y6 Receptor Antagonism: Baseline SAR Profile

2-Amino-8-morpholino-1H-purin-6(9H)-one has been characterized as a weak antagonist of the human P2Y6 purinoceptor. In a cell-based assay measuring inhibition of UDP-induced intracellular calcium mobilization in human 1321N1 cells, the compound exhibited an IC50 value of 5,330 nM (5.33 μM) [1]. This quantitative activity profile, while not potent, provides a valuable baseline for structure-activity relationship (SAR) studies.

P2Y6 Antagonism
Reported
IC50 = 5,330 nM (5.33 μM)
Weak P2Y6 antagonist baseline for SAR profiling
1321N1 cell calcium mobilization assay
P2Y Purinoceptor GPCR Antagonism SAR Baseline Profiling

2-Amino-8-morpholino-1H-purin-6(9H)-one Applications


PI3K/mTOR Inhibitor Lead Generation & SAR

Use as a core scaffold for synthesizing novel PI3K and/or mTOR inhibitors, as outlined in patent WO2011058111A1 [1]. The 2-amino group is essential for achieving selective kinase inhibition, making this compound a direct entry point for medicinal chemistry programs focused on oncology and inflammatory diseases. It can serve as a direct starting material for creating focused compound libraries for SAR exploration around the PI3K/mTOR axis [2].

HDAC Inhibitor Scaffold Optimization

Employ as a capping group in the design and synthesis of novel HDAC inhibitors, leveraging the validated potency of the 2-morpholinopurine scaffold as demonstrated by purinostat mesylate [3]. This application is particularly relevant for programs targeting hematologic malignancies (e.g., Ph+ B-ALL) and solid tumors where HDAC inhibition has shown preclinical and clinical promise.

3D Spheroid Apoptosis & Mitochondrial Toxicity Profiling

Integrate into screening cascades using 3D tumor spheroid models to evaluate apoptosis induction and mitochondrial membrane potential disruption. The comparative data from sulfonylpurine derivatives [4] highlight the utility of this compound class in physiologically relevant models, providing a more predictive assessment of in vivo efficacy and toxicity than traditional 2D monolayer assays.

P2Y6 Receptor Off-Target Profiling

Utilize as a weak-affinity control compound in P2Y6 receptor assays (IC50 = 5.33 μM [5]) to establish baseline activity for novel purine-based molecules. This defined profile is invaluable for medicinal chemists aiming to design out P2Y6 receptor interactions or to confirm target selectivity in broader GPCR panels.

Application
Selection Property
Validation Focus
PI3K/mTOR Inhibitor Lead Generation
2-Amino purine scaffold reported for PI3K selectivity
PI3K enzyme inhibition assays
HDAC Inhibitor Scaffold Optimization
2-Morpholinopurine capping group for HDAC design
HDAC enzyme and cell-based models
3D Spheroid Apoptosis Screening
Morpholino-substituted purine for apoptosis endpoint studies
Apoptosis and mitochondrial depolarization endpoints
P2Y6 Receptor Off-Target Profiling
Weak baseline P2Y6 antagonist activity
P2Y6 receptor binding and functional assays
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